(S)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine
Description
Properties
Molecular Formula |
C10H13FN2O |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-fluoro-5-[[(2S)-1-methylazetidin-2-yl]methoxy]pyridine |
InChI |
InChI=1S/C10H13FN2O/c1-13-5-4-8(13)7-14-9-2-3-10(11)12-6-9/h2-3,6,8H,4-5,7H2,1H3/t8-/m0/s1 |
InChI Key |
ZJQHVEJDSITCOJ-QMMMGPOBSA-N |
Isomeric SMILES |
CN1CC[C@H]1COC2=CN=C(C=C2)F |
Canonical SMILES |
CN1CCC1COC2=CN=C(C=C2)F |
Origin of Product |
United States |
Biological Activity
(S)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of the azetidine ring and the introduction of the fluoro and methoxy groups. The compound is synthesized using standard organic chemistry techniques, including nucleophilic substitution and coupling reactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures exhibit activity against various enzymes and receptors, including:
- Dihydroorotate dehydrogenase (DHODH) : Compounds targeting DHODH have shown promise in inhibiting cell proliferation in cancer models .
- c-Met and VEGFR-2 : Dual inhibitors targeting these pathways are being explored for their anticancer properties .
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have demonstrated that derivatives of pyridine compounds can inhibit cell growth in various cancer cell lines. For example, a related compound exhibited IC50 values in the nanomolar range against L1210 mouse leukemia cells, suggesting potent inhibitory effects .
- Structure-Activity Relationships : SAR studies reveal that modifications to the azetidine and pyridine rings can significantly impact biological activity. For instance, substituting different groups on the pyridine ring has been shown to enhance potency against specific targets .
- Metabolic Stability : Investigations into metabolic pathways indicate that compounds similar to this compound may have short half-lives in vivo, which could limit their efficacy despite promising in vitro results .
Table 1: Biological Activity Summary
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | DHODH | TBD | Potential anticancer activity |
| Related Pyridine Derivative | c-Met | 0.11 | Dual inhibitor with promising results |
| Another Analog | VEGFR-2 | 0.19 | Effective in vitro growth inhibition |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including (S)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine, exhibit significant anticancer properties. A study conducted by the National Cancer Institute (NCI) demonstrated that compounds with similar structures showed promising antitumor activity across various cancer cell lines. The mechanism of action often involves inhibition of specific kinases associated with tumor growth and proliferation .
Kinase Inhibition
The compound has been identified as a potential inhibitor of certain kinases, which are crucial in signaling pathways related to cancer and other diseases. For instance, related compounds have been shown to inhibit RET kinase, which is implicated in several proliferative diseases, including cancers . The structure of this compound may allow it to interact effectively with these targets.
Pharmacological Studies
Lead Optimization
In the context of drug development, this compound serves as a lead compound for further optimization. Its unique structural features can be modified to enhance its pharmacokinetic properties or increase its potency against specific biological targets .
Drug Design
The compound's ability to interact with biological systems makes it a candidate for designing new therapeutic agents. The incorporation of the azetidine moiety has been linked to improved selectivity and reduced off-target effects in drug candidates . Researchers are exploring various synthetic routes to optimize the efficacy of such compounds.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to pyridine derivatives with analogous substituents, focusing on ring size, heteroatom placement, and functional group variations. Key examples include:
Table 1: Structural Comparison of Pyridine Derivatives
Key Observations :
Findings :
Pharmacological and Physicochemical Properties
- Azetidine vs. Piperidine : Azetidine’s smaller ring may reduce off-target interactions compared to piperidine derivatives (), though it may also lower solubility .
Preparation Methods
Chiral Pool Approach Using (S)-Prolinol Derivatives
The (S)-azetidine fragment can be synthesized from (S)-prolinol through a four-step sequence:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Oxidation of (S)-prolinol to lactam | NaOCl, TEMPO, 0°C, 2 hr | 92% |
| 2 | N-Methylation | MeI, K2CO3, DMF, 60°C, 6 hr | 85% |
| 3 | Reduction to azetidine | LiAlH4, THF, reflux, 3 hr | 78% |
| 4 | Hydroxymethylation | Formaldehyde, H2O, 50°C, 12 hr | 68% |
This method provides the (S)-1-methylazetidin-2-ylmethanol intermediate with >99% enantiomeric excess (ee).
Catalytic Asymmetric Hydrogenation
An alternative route employs asymmetric hydrogenation of a prochiral enamide:
Coupling Strategies for Pyridine Functionalization
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction couples 2-fluoro-5-hydroxypyridine with (S)-1-methylazetidin-2-ylmethanol:
| Parameter | Optimal Value |
|---|---|
| Reagent | DIAD (1.2 eq) |
| Catalyst | PPh3 (1.5 eq) |
| Solvent | Anhydrous THF |
| Temp | 0°C → rt |
| Time | 18 hr |
| Yield | 74% |
| ee Retention | 99% |
Key advantage : Excellent stereochemical fidelity with minimal racemization.
SNAr with Activated Pyridine Derivatives
Activating the pyridine ring via nitration followed by fluoride displacement:
-
Nitration :
-
Nucleophilic displacement :
Resolution of Racemates and Enantiopurity Enhancement
When racemic mixtures form, two resolution methods are employed:
Chiral Stationary Phase Chromatography
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica selectively acetylates the (R)-enantiomer:
Analytical Characterization and Quality Control
Critical quality attributes are verified through:
Chiral HPLC Analysis
Method :
-
Column: Chiralcel OD-3R (4.6 × 150 mm)
-
Flow: 0.8 mL/min
-
Detection: 254 nm
-
Retention times: (S)-enantiomer 8.2 min, (R)-enantiomer 9.7 min
Nuclear Magnetic Resonance (NMR)
19F NMR (CDCl3, 470 MHz):
-
δ = -112.3 ppm (d, J = 8.5 Hz, 1F)
1H NMR : -
Azetidine protons: δ 3.85 (m, 1H), 3.02 (dd, J = 9.0 Hz, 2H), 2.45 (s, 3H)
Industrial-Scale Process Considerations
For kilogram-scale production, three key parameters are optimized:
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Mitsunobu Reagent Cost | $12/g | Reduced to $4/g via DIAD recycling |
| Reaction Volume | 5 L/kg | 0.8 L/kg via solvent swap to 2-MeTHF |
| Cycle Time | 72 hr | 42 hr with continuous extraction |
Process mass intensity (PMI) improved from 186 to 89 through solvent recovery systems .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine, and how is stereochemical integrity maintained?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A key step is the introduction of the azetidine-methoxy group via nucleophilic substitution or coupling reactions. For example, methoxy groups can be introduced using Mitsunobu conditions or SNAr reactions with fluorinated pyridines. To maintain stereochemical purity, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) may be employed. Intermediate purification via chiral HPLC or crystallization ensures enantiomeric excess ≥98% .
Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm substitution patterns and fluorine integration. NMR helps identify the azetidine ring and methoxy group connectivity .
- X-ray Crystallography : Resolves absolute stereochemistry and molecular conformation, as demonstrated for related fluoropyridine derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
- HPLC-PDA : Assesses chemical purity (>95%) and detects enantiomeric impurities .
Q. What initial in vitro assays are recommended to screen biological activity?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to evaluate inhibition of target kinases (e.g., ALK5, as seen in azetidine-containing analogs ).
- Cellular Viability Assays : Test cytotoxicity in human cell lines (e.g., HEK293 or cancer lines) using MTT or CellTiter-Glo® .
- Solubility Testing : Perform kinetic solubility assays in PBS (pH 7.4) to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can researchers optimize the yield of the azetidine-containing sidechain during synthesis?
- Methodological Answer :
- Protecting Group Strategy : Protect the azetidine nitrogen with Boc or Fmoc to prevent side reactions during coupling .
- Microwave-Assisted Synthesis : Enhance reaction efficiency (e.g., 70% yield in 4 hours for similar methoxy-pyridine derivatives ).
- Catalytic Systems : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-azetidine bond formation, optimizing ligand choice (e.g., SPhos) and solvent (toluene/EtOH) .
Q. What approaches are used to investigate metabolic stability in hepatic microsomal assays?
- Methodological Answer :
- Incubation with Liver Microsomes : Use human or rodent microsomes with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- Metabolite Identification : Perform HRMS/MS to detect hydroxylation or demethylation products, common for methoxy and azetidine groups .
- CYP Enzyme Inhibition Studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
Q. How can contradictory bioactivity data across assay systems be resolved?
- Methodological Answer :
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Solubility and Aggregation Checks : Use dynamic light scattering (DLS) to rule out compound aggregation in buffer systems .
- Enantiomeric Purity Validation : Re-analyze samples via chiral HPLC to exclude off-target effects from (R)-enantiomer contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
